(S)-3-(4-Fluorobenzyl)piperidine

CCR3 Chemotaxis Asthma

(S)-3-(4-Fluorobenzyl)piperidine (CAS 275815-80-0), C12H16FN, is an enantiopure chiral piperidine derivative with a 4-fluorobenzyl substituent at the 3-position. This chiral amine serves as a key stereochemical building block in the synthesis of central nervous system (CNS) drug candidates and chemokine receptor modulators, with the (S)-enantiomer offering defined absolute configuration that is critical for stereospecific target engagement.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 275815-80-0
Cat. No. B1340242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-Fluorobenzyl)piperidine
CAS275815-80-0
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC=C(C=C2)F
InChIInChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2/t11-/m0/s1
InChIKeyWATWKPHWUDHKGA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for (S)-3-(4-Fluorobenzyl)piperidine CAS 275815-80-0: Chiral Building Block for CNS-Targeted Therapeutics


(S)-3-(4-Fluorobenzyl)piperidine (CAS 275815-80-0), C12H16FN, is an enantiopure chiral piperidine derivative with a 4-fluorobenzyl substituent at the 3-position [1]. This chiral amine serves as a key stereochemical building block in the synthesis of central nervous system (CNS) drug candidates and chemokine receptor modulators, with the (S)-enantiomer offering defined absolute configuration that is critical for stereospecific target engagement .

Why the (S)-Enantiomer of 3-(4-Fluorobenzyl)piperidine Cannot Be Substituted with Racemate or (R)-Enantiomer in CNS Drug Development


The (S)-enantiomer of 3-(4-fluorobenzyl)piperidine exhibits stereospecific pharmacological behavior that precludes substitution with the racemic mixture or the (R)-enantiomer. In CCR3 antagonist development, the (S)-enantiomer analogue demonstrated a 16-fold difference in chemotaxis inhibitory potency compared to its (R)-counterpart [1]. Similarly, studies on sigma-1 receptor ligands incorporating this scaffold reveal that enantiomeric configuration dictates receptor affinity and selectivity profiles, with incorrect stereochemistry potentially abolishing target engagement [2]. For procurement purposes, specification of the (S)-enantiomer ensures experimental reproducibility and eliminates stereochemical variability as a confounding factor in structure-activity relationship (SAR) investigations.

Quantitative Differentiation of (S)-3-(4-Fluorobenzyl)piperidine CAS 275815-80-0 Against Structural Analogs: Evidence-Based Procurement Guide


Stereospecific CCR3 Antagonist Potency: (S)-Enantiomer vs. (R)-Enantiomer in Chemotaxis Inhibition

In the development of CCR3 antagonists for asthma therapy, the analogue incorporating the (S)-3-(4-fluorobenzyl)piperidine moiety exhibited a 16-fold increase in chemotaxis inhibitory potency relative to the corresponding (R)-enantiomer analogue [1]. This stereochemical preference is a critical determinant of antagonist efficacy in functional cellular assays.

CCR3 Chemotaxis Asthma

Scalable Asymmetric Hydrogenation Synthesis Route for (S)-3-(4-Fluorobenzyl)piperidine with High Enantiomeric Excess

A scalable three-step synthesis of (S)-3-(4-fluorobenzyl)piperidine from valerolactam has been established using Ir-BDPP-catalyzed asymmetric hydrogenation, enabling multikilogram production of the enantiopure fragment [1]. This contrasts with earlier methods requiring chiral chromatography with significantly lower throughput. An alternative rhodium-catalyzed asymmetric hydrogenation protocol achieves up to 99% yield and 99% enantiomeric excess (ee) [2].

Asymmetric hydrogenation Chiral synthesis Process chemistry

Sigma-1 Receptor Affinity: 4-Fluorobenzyl Piperidine Scaffold vs. 2-Fluoro Analog

In a series of sigma-1 receptor ligands, the 4-fluorobenzyl piperidine scaffold confers sub-nanomolar binding affinity (Ki σ1 = 1.86 nM) with dual sigma-1/mu opioid receptor activity [1]. Comparative SAR analysis of benzamide sigma receptor ligands reveals that 4-fluoro-substituted derivatives exhibit sigma-2 receptor affinity (Ki = 3.77-4.02 nM) that is approximately 5-fold more potent than corresponding 2-fluoro analogs (Ki = 20.3-22.8 nM) [2]. While this data derives from structurally related compounds containing the 4-fluorobenzylpiperidine motif, it establishes the positional importance of the 4-fluoro substituent.

Sigma-1 receptor Receptor binding Neuropathic pain

Enantiopure Mandelate Salt Preparation for Reliable Chiral Purity Control

An efficient preparation method for (3S)-3-(4-fluorobenzyl)piperidinium mandelate has been established, enabling isolation of the (S)-enantiomer via diastereomeric salt formation with (R)-mandelic acid . This methodology provides a reproducible route to enantiopure material that bypasses reliance on preparative chiral chromatography, which in first-generation syntheses represented the primary scalability limitation.

Chiral resolution Mandelate salt Enantiomeric purity

p38α MAP Kinase Inhibitor Scaffold: 4-Fluorobenzylpiperidine Heterocyclic Oxalyl Amides

A series of heterocyclic oxalyl amides based on the 4-fluorobenzylpiperidine scaffold has been designed and synthesized as potent p38α MAP kinase inhibitors, with many compounds exhibiting low-nanomolar activities in both enzymatic and cell-based TNFα production inhibition assays [1]. This scaffold class demonstrates validated utility in anti-inflammatory drug discovery programs targeting p38α MAP kinase.

p38α MAPK TNFα Anti-inflammatory

Sigma Receptor Ligand Affinity Baseline for Benzylpiperidine Derivatives

Structure-activity relationship studies on benzylpiperidine derivatives reveal that this compound class exhibits nanomolar binding affinity at sigma-1 receptors (representative example: IC50 = 1.40 nM in guinea pig cerebellum membranes using [3H]DTG radioligand) [1]. These sigma receptor ligands have been proposed as potential antipsychotic agents with a differentiated side effect profile, lacking extrapyramidal symptoms and tardive dyskinesia associated with conventional neuroleptics [2].

Sigma receptor Antipsychotic CNS

Validated Application Scenarios for (S)-3-(4-Fluorobenzyl)piperidine CAS 275815-80-0 in Pharmaceutical Research


Synthesis of CCR3 Antagonists for Asthma and Allergic Disease Research

As a key chiral fragment in the convergent synthesis of clinical CCR3 antagonist candidates including DPC168, BMS-570520, BMS-639623, and related analogues [1], (S)-3-(4-fluorobenzyl)piperidine serves as an essential building block in chemokine receptor drug discovery programs. The (S)-stereochemistry is required to achieve picomolar functional potency (IC50 = 0.034 nM) in eosinophil chemotaxis inhibition, representing a 16-fold improvement over the (R)-enantiomer analogue [2].

Development of Sigma-1 Receptor Modulators for Neuropathic Pain and CNS Disorders

The 4-fluorobenzylpiperidine scaffold is a validated pharmacophore for sigma-1 receptor ligands with nanomolar affinity (Ki σ1 = 1.86 nM for representative derivatives) [3]. The (S)-3-(4-fluorobenzyl)piperidine building block provides an enantiopure starting point for constructing sigma-1 receptor modulators with potential applications in neuropathic pain, antipsychotic therapy, and PET imaging agent development [4].

p38α MAP Kinase Inhibitor Scaffold Construction for Anti-Inflammatory Drug Discovery

The 4-fluorobenzylpiperidine heterocyclic oxalyl amide scaffold class has demonstrated low-nanomolar p38α MAP kinase inhibition in both enzymatic and TNFα cellular assays [5]. (S)-3-(4-fluorobenzyl)piperidine serves as the chiral amine core for constructing this class of anti-inflammatory agents, with the defined stereochemistry enabling reproducible SAR development in kinase inhibitor programs.

Chiral Building Block for Dopamine Transporter Ligand Synthesis

The 4-fluorobenzylpiperidine structural motif is incorporated into dopamine transporter (DAT) ligands exhibiting stereospecific binding and uptake inhibition, with enantiomeric potency differences exceeding 100-fold in some analogues . The enantiopure (S)-3-(4-fluorobenzyl)piperidine enables construction of stereochemically defined DAT ligands for CNS drug discovery applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-(4-Fluorobenzyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.